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Cat. No.: B3036496 Get Quote

Abstract
This technical guide provides a comprehensive structural analysis of (E)-Methyl 4-phenylbut-
2-enoate (C₁₁H₁₂O₂), a significant organic compound with applications in synthetic chemistry.

This document is intended for researchers, scientists, and professionals in drug development,

offering a detailed examination of the compound's molecular architecture through

spectroscopic and spectrometric techniques. The guide includes tabulated quantitative data

from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these

analytical methods are provided, alongside a visual representation of the structural analysis

workflow.

Introduction
(E)-Methyl 4-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a phenyl group

separated from the ester functionality by a four-carbon chain containing a trans-double bond.

The precise characterization of its structure is paramount for its application in further chemical

synthesis and for ensuring the purity and identity of the compound. This guide outlines the

analytical methodologies employed to elucidate and confirm the structure of (E)-Methyl 4-
phenylbut-2-enoate.

Molecular Structure and Properties
IUPAC Name: methyl (E)-4-phenylbut-2-enoate[1]
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Molecular Formula: C₁₁H₁₂O₂[1]

Molecular Weight: 176.21 g/mol [1]

Canonical SMILES: COC(=O)/C=C/CC1=CC=CC=C1[1]

InChI Key: RQGQILSLSHKEMT-WEVVVXLNSA-N[1]

Spectroscopic and Spectrometric Data
The structural confirmation of (E)-Methyl 4-phenylbut-2-enoate is based on the collective

interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the

molecule. The data presented in Table 1 confirms the presence and connectivity of all 12

protons in (E)-Methyl 4-phenylbut-2-enoate.

Table 1: ¹H NMR Spectroscopic Data for (E)-Methyl 4-phenylbut-2-enoate (400 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.32 - 7.17 m 5H - Ar-H

6.95 dt 1H 15.6, 6.9 H-3

5.83 dt 1H 15.6, 1.6 H-2

3.70 s 3H - OCH₃

3.48 dd 2H 6.9, 1.6 H-4

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The data in

Table 2 accounts for all 11 carbon atoms of (E)-Methyl 4-phenylbut-2-enoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/E_-Methyl-4-phenylbut-2-enoate
https://pubchem.ncbi.nlm.nih.gov/compound/E_-Methyl-4-phenylbut-2-enoate
https://pubchem.ncbi.nlm.nih.gov/compound/E_-Methyl-4-phenylbut-2-enoate
https://pubchem.ncbi.nlm.nih.gov/compound/E_-Methyl-4-phenylbut-2-enoate
https://www.benchchem.com/product/b3036496?utm_src=pdf-body
https://www.benchchem.com/product/b3036496?utm_src=pdf-body
https://www.benchchem.com/product/b3036496?utm_src=pdf-body
https://www.benchchem.com/product/b3036496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3036496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹³C NMR Spectroscopic Data for (E)-Methyl 4-phenylbut-2-enoate (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

166.8 C=O

148.5 C-3

139.4 Ar-C (Quaternary)

128.6 Ar-CH

128.5 Ar-CH

126.5 Ar-CH

121.7 C-2

51.5 OCH₃

38.6 C-4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The

characteristic absorption bands are summarized in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for (E)-Methyl 4-phenylbut-2-enoate

Wavenumber (cm⁻¹) Intensity Assignment

3028 Medium C-H stretch (aromatic)

2951 Medium C-H stretch (aliphatic)

1724 Strong C=O stretch (ester)

1655 Medium C=C stretch (alkene)

1271 Strong C-O stretch (ester)

982 Strong =C-H bend (trans alkene)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data for (E)-Methyl 4-phenylbut-2-enoate

m/z Relative Intensity (%) Assignment

176 35 [M]⁺

117 100 [M - COOCH₃]⁺

91 85 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the

structural characterization of (E)-Methyl 4-phenylbut-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for ¹H NMR and a 100 MHz

spectrometer for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of (E)-Methyl 4-phenylbut-2-enoate was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Acquisition: The spectrum was acquired using a single pulse experiment with a 30°

pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.

A relaxation delay of 2 seconds was used, and approximately 1024 scans were accumulated

to achieve a sufficient signal-to-noise ratio.
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Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal

attenuated total reflectance (ATR) accessory was utilized.

Sample Preparation: A small amount of the neat liquid sample of (E)-Methyl 4-phenylbut-2-
enoate was placed directly onto the ATR crystal.

Data Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹. A total of 16

scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background

spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which was then baseline corrected.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source was used for

this analysis.

Sample Introduction: The sample was introduced into the ion source via direct infusion or

through a gas chromatography (GC) inlet. For GC-MS, a capillary column suitable for

separating semi-volatile organic compounds was used.

Ionization: The molecules were ionized using a standard electron energy of 70 eV.

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and

detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Data Processing: The obtained mass spectrum was analyzed to identify the molecular ion

peak and the major fragment ions.

Visualizations
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Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of (E)-Methyl
4-phenylbut-2-enoate, integrating data from multiple analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Structural Analysis of (E)-Methyl 4-phenylbut-
2-enoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3036496#e-methyl-4-phenylbut-2-enoate-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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